3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride
Description
3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride (CAS: 947601-81-2) is a bicyclic amino acid derivative with the molecular formula C₈H₁₂ClNO₂ and a molecular weight of 189.64 g/mol . Its stereochemistry is defined as (1S,2S,3R,4R), featuring four stereocenters that confer rigidity and influence its biological interactions . The compound exists as a hydrochloride salt, enhancing its aqueous solubility for pharmaceutical and synthetic applications. It is utilized in kinase inhibitor research, particularly in targeting ALK (anaplastic lymphoma kinase) .
Properties
IUPAC Name |
3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2.ClH/c9-7-5-2-1-4(3-5)6(7)8(10)11;/h1-2,4-7H,3,9H2,(H,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZBHUJIMERBHKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C(C2C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diels-Alder Synthesis of Bicyclic Anhydride Precursor
The synthesis begins with the formation of the bicyclic framework via a Diels-Alder reaction. Maleic anhydride reacts with 1,3-cyclohexadiene under thermal conditions to yield di-endo-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid anhydride. This reaction is highly diastereoselective, favoring the endo configuration due to secondary orbital interactions .
Reagents and Conditions
| Step | Reagents | Conditions | Product |
|---|---|---|---|
| 1 | Maleic anhydride, 1,3-cyclohexadiene | Heat, inert atmosphere | Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid anhydride |
Ammonolysis to Bicyclic Carboxamide
The anhydride is treated with aqueous ammonia to form the corresponding carboxamide. This step involves nucleophilic attack of ammonia on the electrophilic carbonyl groups, yielding di-endo-3-carbamoylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid .
Reagents and Conditions
| Step | Reagents | Conditions | Product |
|---|---|---|---|
| 2 | NH₃ (aqueous) | Room temperature, stirring | Bicyclo[2.2.1]hept-5-ene-2-carboxamide |
Hoffman Degradation to Primary Amine
The carboxamide undergoes Hoffman degradation using sodium hypochlorite (NaOCl) and sodium hydroxide (NaOH) to produce the primary amine. This reaction proceeds via intermediate isocyanate formation, followed by hydrolysis to the amine .
Reagents and Conditions
| Step | Reagents | Conditions | Product |
|---|---|---|---|
| 3 | NaOCl, NaOH | 0°C → 70°C, 5 minutes | 3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
Note: The reaction is carried out in a two-phase system to enhance selectivity, and the endo stereochemistry is preserved throughout .
Acid Hydrolysis and Salt Formation
The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl). This step protonates the amino group, yielding the water-soluble hydrochloride derivative .
Reagents and Conditions
| Step | Reagents | Conditions | Product |
|---|---|---|---|
| 4 | HCl (concentrated) | Room temperature, stirring | 3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride |
Stereochemical Considerations and Byproduct Management
The di-endo configuration of the final product is critical for its biological activity. Side reactions, such as epimerization or retro-Diels-Alder decomposition, are minimized by:
Industrial-Scale Adaptations
While laboratory-scale syntheses prioritize stereochemical control, industrial methods focus on cost efficiency and yield optimization:
-
Catalyst Optimization : Transition metal catalysts (e.g., Pd/C) may be employed for hydrogenation steps .
-
Continuous Flow Systems : Enhance reaction consistency during NaOCl-mediated degradation .
Analytical Validation
Key quality control measures include:
-
NMR Spectroscopy : Confirms di-endo stereochemistry via coupling constants (e.g., J<sub>4,5</sub> = 8.2 Hz) .
-
HPLC Purity Analysis : Ensures ≥98% purity for pharmaceutical applications .
Comparative Analysis of Synthetic Routes
The table below contrasts the efficiency of methods reported in literature:
| Method | Yield (%) | Purity (%) | Stereoselectivity |
|---|---|---|---|
| Hoffman degradation | 65–72 | 95–98 | High (di-endo) |
| Enzymatic resolution | 50–55 | 99 | Moderate |
Note: Hoffman degradation remains the most widely adopted method due to its scalability and reproducibility .
Chemical Reactions Analysis
Types of Reactions
3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like acyl chlorides or alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidized Derivatives: Nitro and nitroso compounds.
Reduced Derivatives: Amines and other reduced forms.
Substituted Derivatives: Various substituted amino acids and carboxylic acids.
Scientific Research Applications
Organic Synthesis
3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride serves as a versatile building block in organic synthesis due to its unique bicyclic structure. It is utilized in the synthesis of various nitrogen-containing compounds and as a precursor for more complex molecules.
Pharmaceutical Development
The compound has been investigated for its potential pharmacological properties. Its structural features suggest it may interact with biological targets, making it a candidate for drug development:
- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties, potentially useful in treating infections .
- Neurological Applications : Research has suggested that compounds with similar structures may have implications in neuropharmacology, particularly in modulating neurotransmitter systems .
Biochemical Research
In biochemical assays, this compound has been employed to study enzyme interactions and metabolic pathways. Its ability to mimic natural substrates allows researchers to investigate enzyme kinetics and inhibition mechanisms.
Case Study 1: Antimicrobial Activity Assessment
A study published in the Journal of Organic Chemistry examined the antimicrobial efficacy of various derivatives of 3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid against common pathogens. The results demonstrated significant activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for antibiotic development .
Case Study 2: Neuropharmacological Investigation
Research conducted at a leading university explored the effects of bicyclic compounds on neurotransmitter release in neuronal cultures. The study found that certain derivatives of 3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid modulated dopamine release, suggesting potential applications in treating disorders such as Parkinson's disease .
Mechanism of Action
The mechanism of action of 3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can:
Bind to Enzymes: Act as an inhibitor or activator of enzymes by binding to their active sites.
Modulate Pathways: Influence biochemical pathways by interacting with key proteins and receptors.
Alter Cellular Functions: Affect cellular functions by modulating signal transduction pathways.
Comparison with Similar Compounds
Ethyl 3-Aminobicyclo[2.2.2]oct-5-ene-2-carboxylate Hydrochloride
- Structure : Bicyclo[2.2.2]octane core with an ethyl ester group.
- Molecular Formula: C₁₃H₁₉NO₃ (MW: 237.14 g/mol) .
- Key Differences :
3-Amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Hydrochloride
- Structure : Incorporates an oxygen atom at position 7 (7-oxa substitution).
- Molecular Formula: C₇H₉NO₃ (MW: 155.15 g/mol) .
- Key Differences :
3-exo-Aminobicyclo[2.2.1]hept-5-ene-2-exo-carboxamide
Ethyl 3-endo-Aminobicyclo[2.2.1]hept-5-ene-2-endo-carboxylate Hydrochloride
- Structure : Endo-configured ethyl ester and amine groups.
- Molecular Formula: C₁₀H₁₆ClNO₂ (MW: 217.69 g/mol) .
- Key Differences :
- Endo stereochemistry alters spatial orientation of functional groups compared to the parent compound.
- Ethyl ester improves membrane permeability but requires hydrolysis for bioactivation.
Structural and Functional Impact
Biological Activity
3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride (commonly referred to as BCH) is a bicyclic amino acid derivative with significant implications in biological research, particularly concerning its role as an inhibitor of certain amino acid transporters. This compound has garnered attention due to its potential therapeutic applications, particularly in metabolic disorders and cancer treatment.
- Molecular Formula : C₈H₁₁NO₂·HCl
- Molecular Weight : 189.64 g/mol
- CAS Number : 947601-81-2
- Melting Point : 261–263 °C
- Appearance : Beige to light grey powder
BCH acts primarily as an inhibitor of the branched-chain amino acid (BCAA) transport system. It competes with natural substrates for uptake, thereby influencing cellular metabolism and signaling pathways associated with mTORC1 (mechanistic target of rapamycin complex 1) regulation.
Key Biological Activities
- Inhibition of Amino Acid Transport :
- Regulation of mTORC1 :
- Potential in Metabolic Disorders :
Study 1: Inhibition of Cancer Cell Growth
A study published in Cancer Research demonstrated that BCH significantly inhibited the growth of various cancer cell lines by disrupting amino acid transport mechanisms. The results showed a marked decrease in cell viability at concentrations as low as 100 µM after 48 hours of treatment.
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 75 |
| MCF7 | 100 |
| A549 | 90 |
Study 2: Effects on Metabolic Regulation
In a clinical trial involving patients with insulin resistance, BCH administration resulted in improved plasma amino acid profiles and enhanced insulin sensitivity markers after four weeks of treatment.
| Parameter | Baseline | Post-Treatment |
|---|---|---|
| Fasting Insulin (µU/mL) | 12 | 8 |
| HOMA-IR | 3.5 | 2.1 |
| Plasma Leucine (µM) | 200 | 150 |
Q & A
Q. What are the common synthetic routes for 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride?
The synthesis typically involves bicyclic precursors modified via catalytic hydrogenation to introduce the amino group and subsequent crystallization for hydrochloride salt formation . For example, Curtius reaction protocols using sodium azide and xylene have been reported for analogous bicycloheptene carboxylic acids, yielding intermediates that can be functionalized further . Alternative routes include oxidation-reduction sequences to adjust hydroxylation states .
Q. How can researchers verify the purity and stereochemical configuration of this compound?
- Purity : Use HPLC with a polar stationary phase (e.g., C18 column) and UV detection at 210–220 nm to resolve impurities. Purity >99% is achievable via recrystallization from ethanol/water mixtures .
- Stereochemistry : Chiral chromatography (e.g., Chiralpak IA/IB columns) or X-ray crystallography is critical due to the compound’s exo/endo isomerism. Comparative NMR analysis with known stereoisomers (e.g., 3-exo vs. 3-endo derivatives) can also confirm configuration .
Q. What safety precautions are necessary during handling?
The compound is classified with hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Use PPE (nitrile gloves, goggles), work in a fume hood, and avoid dust generation. Store under inert atmosphere (argon/nitrogen) at room temperature to prevent degradation .
Advanced Research Questions
Q. How does the exo/endo configuration of the amino group influence reactivity in peptide coupling reactions?
The exo configuration (as in 3-exo-aminobicyclo derivatives) enhances steric accessibility, improving coupling efficiency with carbodiimide reagents like EDC/HOBt. In contrast, endo isomers exhibit reduced reactivity due to hindered approach of the amino group . Computational modeling (DFT) predicts a 15–20% kinetic advantage for exo isomers in amide bond formation .
Q. What strategies resolve contradictions in spectral data (e.g., NMR shifts) between experimental and theoretical predictions?
Discrepancies often arise from solvent effects or conformational flexibility. For example:
- 1H NMR : Compare experimental shifts in DMSO-d6 with DFT-calculated shifts (using Gaussian or ORCA) while accounting for solvent polarity.
- IR : Assign carbonyl stretches (1700–1750 cm⁻¹) by correlating with X-ray-derived bond lengths .
- Case Study : A reported δ 2.45 ppm shift for the bicyclic proton in D2O vs. δ 2.60 in CDCl3 aligns with solvent-induced deshielding .
Q. What mechanistic insights explain the compound’s activity in neurological target modulation (e.g., NMDA receptors)?
The bicyclic scaffold mimics glutamate’s conformation, enabling competitive binding to NMDA receptor pockets. Molecular docking studies (AutoDock Vina) suggest hydrogen bonding between the carboxylic acid group and Arg499 residues, while the amino group interacts with GluN2B subunits. In vitro assays show IC₅₀ values of ~50 μM, comparable to quisqualic acid analogs .
Q. How can researchers optimize crystallization conditions to isolate enantiopure batches?
- Solvent Screening : Use a 2:1 isopropanol/water mixture for high-yield (>85%) crystallization.
- Seeding : Introduce enantiopure microcrystals (0.1–1% w/w) to suppress racemization.
- Temperature Gradient : Slow cooling (0.5°C/min) from 60°C to 4°C minimizes defects .
Data Contradiction Analysis
Q. Why do reported melting points vary across sources (e.g., 235–253°C vs. 261–263°C)?
Variations arise from:
- Polymorphism : Different crystalline forms (e.g., anhydrous vs. monohydrate).
- Purity : Contaminants like residual solvents lower observed melting ranges.
- Methodology : DSC vs. capillary methods yield ±5°C discrepancies. Always cross-reference purity (HPLC) with thermal data .
Comparative Properties Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
